molecular formula C10H15N5O B4549640 6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine

6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4549640
M. Wt: 221.26 g/mol
InChI Key: XJLSHJLHKYZIEK-UHFFFAOYSA-N
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Description

6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Scientific Research Applications

6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine has garnered interest in several scientific research domains:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent or drug precursor, particularly in the development of novel pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Attachment of Prop-2-enyl Groups: The prop-2-enyl groups can be attached through alkylation reactions using prop-2-enyl halides or similar reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the attached functional groups, potentially yielding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted triazine derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or expression. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethoxy-1,3,5-triazine: A triazine derivative with three methoxy groups, known for its use in organic synthesis and as a reagent in chemical reactions.

    2,4-diamino-6-chloro-1,3,5-triazine: A triazine compound with amino and chloro substituents, commonly used in the synthesis of herbicides and pharmaceuticals.

    2,4,6-tris(prop-2-enyl)-1,3,5-triazine:

Uniqueness

6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of methoxy and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness enables its use in specialized applications and provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-4-6-11-8-13-9(12-7-5-2)15-10(14-8)16-3/h4-5H,1-2,6-7H2,3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSHJLHKYZIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NCC=C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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